KRN4884
Overview
Description
KRN4884 is a chemical compound known for its role as a potassium channel opener. It is particularly effective in activating ATP-sensitive potassium channels, which are crucial in various physiological processes. The compound has been studied for its potential therapeutic applications, especially in cardiovascular research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KRN4884 involves several steps, starting with the preparation of the core pyridinecarboxamidine structure. The reaction conditions typically include the use of specific reagents and catalysts to ensure the correct formation of the desired chemical bonds. Detailed synthetic routes are often proprietary, but general methods involve the use of organic solvents, controlled temperatures, and purification steps to isolate the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: KRN4884 primarily undergoes reactions related to its role as a potassium channel opener. These include interactions with ATP and other nucleotides that modulate its activity. The compound can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include ATP, uridine diphosphate, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal activity and stability of the compound .
Major Products: The major products formed from reactions involving this compound are typically related to its interaction with potassium channels. These include various phosphorylated intermediates and other metabolites that result from its activation of ATP-sensitive potassium channels .
Scientific Research Applications
KRN4884 has been extensively studied for its potential applications in scientific research. In chemistry, it is used to study the mechanisms of potassium channel activation and the effects of various modulators on these channels. In biology and medicine, this compound is investigated for its potential therapeutic effects in conditions such as hypertension, ischemia, and other cardiovascular diseases. The compound’s ability to modulate potassium channels makes it a valuable tool in understanding cellular physiology and developing new treatments .
Mechanism of Action
KRN4884 exerts its effects by opening ATP-sensitive potassium channels. This action decreases the sensitivity of these channels to ATP, allowing them to remain open even in the presence of high ATP concentrations. The compound directly stimulates the opening of the channels, leading to increased potassium efflux and subsequent hyperpolarization of the cell membrane. This mechanism is crucial in regulating cellular excitability and protecting cells from ischemic damage .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to KRN4884 include other potassium channel openers such as levcromakalim and nifedipine. These compounds also activate potassium channels but may differ in their specificity, potency, and duration of action .
Uniqueness: this compound is unique in its high potency and specificity for ATP-sensitive potassium channels. Its ability to activate these channels in a concentration-dependent manner and its effectiveness in various physiological conditions make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-N'-[2-(2-chlorophenyl)ethyl]-N-cyanopyridine-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c16-14-4-2-1-3-11(14)5-6-20-15(21-10-17)12-7-13(18)9-19-8-12/h1-4,7-9H,5-6,18H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGLGOGSZCDCPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN=C(C2=CC(=CN=C2)N)NC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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